3-(3-Bromophenyl)prop-2-yn-1-ol

Organic Synthesis Sonogashira Coupling Reaction Yield

Choose 3-(3-Bromophenyl)prop-2-yn-1-ol for its meta-bromine substitution, which delivers distinct steric and electronic effects in Pd-catalyzed cross-couplings and cycloadditions—unlike the ortho or para isomers. The terminal alkyne and primary hydroxyl enable high-yield (~87%) Sonogashira and click chemistry, while the bromine serves as a retention handle for orthogonal functionalization. With predicted XLogP 2.1 and pKa 13.02, this building block supports medicinal chemistry campaigns (e.g., DHFR inhibitors, Ki 147 nM) where meta-substitution is essential. Lab-quantity stocks available; request bulk for library synthesis.

Molecular Formula C9H7BrO
Molecular Weight 211.05 g/mol
CAS No. 170859-80-0
Cat. No. B1598681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)prop-2-yn-1-ol
CAS170859-80-0
Molecular FormulaC9H7BrO
Molecular Weight211.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C#CCO
InChIInChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2
InChIKeyUNSAJINGUOTTRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)prop-2-yn-1-ol (CAS 170859-80-0): A Meta-Brominated Propargylic Alcohol Building Block for Medicinal Chemistry and Organic Synthesis


3-(3-Bromophenyl)prop-2-yn-1-ol (CAS 170859-80-0) is a propargylic alcohol featuring a terminal alkyne and a primary hydroxyl group conjugated to a meta-brominated phenyl ring. It serves as a versatile intermediate in organic synthesis, particularly in Sonogashira coupling and click chemistry applications. Key computed properties include a molecular weight of 211.05 g/mol, a predicted XLogP3-AA of 2.1, and a predicted pKa of 13.02±0.10 [1].

Why Generic 'Bromophenyl Propargyl Alcohol' Substitution Fails: Positional and Halogen Effects Define Reactivity in 3-(3-Bromophenyl)prop-2-yn-1-ol (CAS 170859-80-0)


Compounds within the 'bromophenyl prop-2-yn-1-ol' class cannot be interchanged due to distinct positional isomerism and halogen-dependent reactivity. The meta-bromine substitution in 3-(3-Bromophenyl)prop-2-yn-1-ol confers a unique electronic and steric profile compared to its ortho- and para-isomers, directly influencing reaction kinetics in cross-coupling and cycloaddition reactions. Similarly, replacing the bromine atom with chlorine alters the compound's leaving group potential, oxidative addition rates in Pd-catalyzed reactions, and overall pharmacokinetic properties of downstream products . The evidence below quantifies these differences.

Quantitative Differentiation of 3-(3-Bromophenyl)prop-2-yn-1-ol (CAS 170859-80-0): Synthesis Efficiency, Predicted Lipophilicity, and DHFR Inhibition Compared to Key Analogs


Synthesis Yield Comparison: 3-(3-Bromophenyl)prop-2-yn-1-ol vs. 3-(4-Bromophenyl)prop-2-yn-1-ol in Sonogashira Coupling

The synthesis of 3-(3-Bromophenyl)prop-2-yn-1-ol via Sonogashira coupling of 1-bromo-3-iodobenzene with propargyl alcohol proceeds with an isolated yield of approximately 87% . In contrast, the synthesis of its para-isomer, 3-(4-Bromophenyl)prop-2-yn-1-ol, under comparable Sonogashira conditions yields approximately 88% . While the yields are similar, the meta-isomer's synthesis demonstrates comparable efficiency, validating its use as a viable alternative in synthetic routes where steric or electronic demands favor the meta-substituted scaffold.

Organic Synthesis Sonogashira Coupling Reaction Yield

Predicted Lipophilicity (XLogP3-AA): 3-(3-Bromophenyl)prop-2-yn-1-ol vs. 3-(3-Chlorophenyl)prop-2-yn-1-ol

The computed XLogP3-AA value for 3-(3-Bromophenyl)prop-2-yn-1-ol is 2.1 [1]. For the chloro-analog, 3-(3-Chlorophenyl)prop-2-yn-1-ol, the predicted XLogP3-AA is approximately 1.7 (estimated based on atom contribution differences). The bromine atom increases lipophilicity by ~0.4 log units relative to chlorine, which can significantly influence membrane permeability, protein binding, and metabolic stability of downstream compounds [1].

Medicinal Chemistry Drug Design Lipophilicity

Predicted Acidity (pKa): 3-(3-Bromophenyl)prop-2-yn-1-ol vs. 3-Phenylprop-2-yn-1-ol

The predicted pKa of the hydroxyl proton in 3-(3-Bromophenyl)prop-2-yn-1-ol is 13.02±0.10 . In comparison, the unsubstituted parent compound, 3-phenylprop-2-yn-1-ol, has a predicted pKa of approximately 13.5. The meta-bromine substituent exerts an electron-withdrawing inductive effect, decreasing the pKa by ~0.5 units . This modest increase in acidity can subtly influence deprotonation rates in base-catalyzed reactions and hydrogen-bonding interactions in biological systems.

Physical Organic Chemistry Reactivity Deprotonation

Rotatable Bond Count: Conformational Flexibility of 3-(3-Bromophenyl)prop-2-yn-1-ol vs. 3-(2-Bromophenyl)prop-2-yn-1-ol

3-(3-Bromophenyl)prop-2-yn-1-ol possesses 1 rotatable bond (the C-C bond connecting the alkyne to the hydroxyl group) [1]. In contrast, the ortho-isomer, 3-(2-Bromophenyl)prop-2-yn-1-ol, also possesses 1 rotatable bond, but the proximity of the bromine to the alkyne introduces significant steric hindrance that restricts the accessible conformational space. This steric constraint in the ortho-isomer can reduce the effective number of low-energy conformers and may impact binding entropy in target engagement [1].

Molecular Modeling Drug Design Conformational Analysis

Dihydrofolate Reductase (DHFR) Inhibition: Preliminary Activity of 3-(3-Bromophenyl)prop-2-yn-1-ol Derivatives

A derivative of 3-(3-Bromophenyl)prop-2-yn-1-ol (specifically, a triazole-containing analog) has been reported to inhibit human DHFR with a Ki of 147 nM [1]. While direct comparison data for the parent alcohol is not available, this activity suggests that the 3-bromophenyl scaffold can be elaborated into potent DHFR inhibitors. In contrast, the ortho-brominated isomer (3-(2-bromophenyl)prop-2-yn-1-ol) has been described as a cytotoxic agent affecting tumor growth and amine metabolism, but without quantitative DHFR data . This highlights a divergent biological profile dependent on substitution pattern.

Anticancer Enzyme Inhibition DHFR

High-Value Application Scenarios for 3-(3-Bromophenyl)prop-2-yn-1-ol (CAS 170859-80-0): Where Meta-Substitution and Bromine Drive Project Success


Synthesis of 1,2,3-Triazole-Containing Kinase Inhibitors via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

3-(3-Bromophenyl)prop-2-yn-1-ol serves as an ideal alkyne component in CuAAC reactions to generate 1,4-disubstituted 1,2,3-triazoles. The meta-bromine substituent provides a handle for further functionalization via cross-coupling (e.g., Suzuki-Miyaura) after triazole formation, enabling the modular construction of kinase inhibitor libraries. The compound's predicted lipophilicity (XLogP = 2.1) supports cell permeability of the resulting triazole adducts [1].

Sonogashira Coupling for the Construction of Extended π-Conjugated Systems

The terminal alkyne of 3-(3-Bromophenyl)prop-2-yn-1-ol readily participates in Sonogashira couplings with aryl halides, yielding diarylacetylenes. The meta-bromine atom can be selectively retained or further reacted in orthogonal cross-coupling sequences, allowing stepwise elaboration of complex molecular architectures. The high synthesis yield (~87%) for this compound ensures efficient incorporation into multi-step synthetic routes [1].

Preparation of Propargylic Ethers and Esters as Reactive Intermediates

The primary hydroxyl group can be easily alkylated or acylated to generate propargylic ethers or esters. These derivatives exhibit enhanced electrophilicity at the propargylic position, enabling subsequent nucleophilic substitution or rearrangement reactions. The bromine atom on the phenyl ring provides a spectroscopic handle (via NMR or MS) for reaction monitoring and product characterization [1].

Scaffold for DHFR Inhibitor Development in Anticancer Research

Derivatives of 3-(3-Bromophenyl)prop-2-yn-1-ol, particularly those incorporating a triazole moiety, have demonstrated inhibitory activity against human DHFR (Ki = 147 nM) [1]. This positions the compound as a viable starting point for medicinal chemistry campaigns targeting DHFR in cancer and infectious diseases, especially where the meta-bromophenyl motif is favored over ortho- or para-isomers for optimal target engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Bromophenyl)prop-2-yn-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.